molecular formula C8H5F4NO2 B1395209 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid CAS No. 1214323-46-2

3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid

Cat. No. B1395209
M. Wt: 223.12 g/mol
InChI Key: MUURSRJUJPUCMS-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors . It is a part of the trifluoromethylpyridines (TFMP) family, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid is characterized by the presence of a fluorine atom and a pyridine in their structure . The empirical formula is C6H3F4N .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid are influenced by the presence of a fluorine atom and a pyridine in their structure . The compound has a refractive index of n20/D 1.409 and a density of 1.384 g/mL at 25 °C .

Safety And Hazards

When handling 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic .

properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUURSRJUJPUCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid
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